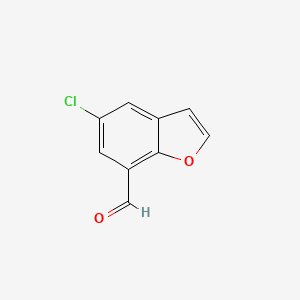

5-Chloro-1-benzofuran-7-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

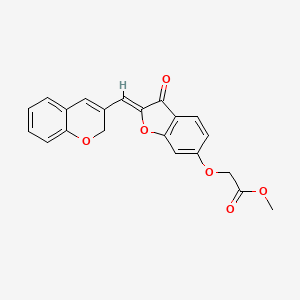

5-Chloro-1-benzofuran-7-carbaldehyde is a chemical compound with the molecular formula C9H5ClO2. It has a molecular weight of 180.59 . This compound is typically in the form of a powder .

Synthesis Analysis

The synthesis of benzofuran derivatives, such as 5-Chloro-1-benzofuran-7-carbaldehyde, has been a topic of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis

The InChI code for 5-Chloro-1-benzofuran-7-carbaldehyde is1S/C9H5ClO2/c10-8-3-6-1-2-12-9 (6)7 (4-8)5-11/h1-5H . Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, electrophilic cyclization reaction of o-anisole- and o-thioanisole-substituted ynamides with I2, NBS, and NCS gives 3-halogenated 2-amidobenzofurans and 2-amidobenzothiophenes .Physical And Chemical Properties Analysis

5-Chloro-1-benzofuran-7-carbaldehyde is a powder at room temperature . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications

Comprehensive Analysis of 5-Chloro-1-benzofuran-7-carbaldehyde Applications

5-Chloro-1-benzofuran-7-carbaldehyde is a benzofuran derivative that has garnered attention in scientific research due to its potential applications across various fields. Below is a detailed analysis of six unique applications of this compound, each within its own dedicated section.

Antitumor Activity: Benzofuran derivatives have been identified to possess significant antitumor properties . The structure of 5-Chloro-1-benzofuran-7-carbaldehyde allows for the synthesis of compounds that can be tested for their efficacy in inhibiting tumor growth. Research has shown that modifications to the benzofuran core can lead to the development of potent anticancer agents .

Antibacterial Applications: The antibacterial activity of benzofuran compounds is well-documented. 5-Chloro-1-benzofuran-7-carbaldehyde could serve as a precursor for synthesizing new antibacterial agents. Its chlorine substituent may enhance its ability to interact with bacterial enzymes and proteins, potentially leading to the development of novel antibiotics .

Antioxidative Properties: Benzofuran derivatives are known for their antioxidative capabilities. The specific structure of 5-Chloro-1-benzofuran-7-carbaldehyde may be utilized in creating antioxidants that help in protecting cells from oxidative stress, which is a factor in many chronic diseases .

Antiviral Agents: The compound’s framework is conducive to the synthesis of antiviral agents. Given the ongoing need for new antiviral drugs, 5-Chloro-1-benzofuran-7-carbaldehyde could be pivotal in the creation of treatments for viral infections, including those caused by hepatitis C virus, as indicated by the activity of similar benzofuran compounds .

Synthesis of Complex Benzofuran Compounds: Innovative synthetic methods have been developed using benzofuran derivatives. 5-Chloro-1-benzofuran-7-carbaldehyde can be involved in free radical cyclization cascades or proton quantum tunneling processes to construct complex benzofuran rings, which are challenging to prepare otherwise .

Natural Product Synthesis: The benzofuran ring is a common motif in natural products, which are often the source of pharmaceuticals. 5-Chloro-1-benzofuran-7-carbaldehyde could be instrumental in the total synthesis of natural products, especially those with intricate structures that exhibit various biological activities .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

5-Chloro-1-benzofuran-7-carbaldehyde is a benzofuran derivative . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are also known to inhibit CYP2A6-mediated nicotine metabolism , which can reduce cigarette smoking .

Mode of Action

For instance, they can inhibit the production of pro-inflammatory cytokines in anti-inflammatory treatment . They can also inhibit CYP2A6, an enzyme involved in nicotine metabolism .

Biochemical Pathways

Benzofuran derivatives can affect various biochemical pathways. For example, they can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response . They can also inhibit CYP2A6, which is involved in nicotine metabolism . The inhibition of CYP2A6 can reduce cigarette smoking .

Pharmacokinetics

It is known that the compound has a molecular weight of 18059 . . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of 5-Chloro-1-benzofuran-7-carbaldehyde is likely to depend on its mode of action and the biochemical pathways it affects. For instance, if it inhibits the production of pro-inflammatory cytokines, it could potentially reduce inflammation . If it inhibits CYP2A6, it could potentially reduce cigarette smoking .

properties

IUPAC Name |

5-chloro-1-benzofuran-7-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJWPXGZSZTJSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C(C=C(C=C21)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1-benzofuran-7-carbaldehyde | |

CAS RN |

1388052-16-1 |

Source

|

| Record name | 5-chloro-1-benzofuran-7-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-Cyanobutyl)-4-[(2,2-dimethylpropanoylamino)methyl]benzamide](/img/structure/B2995462.png)

![3-(3,4-dimethoxyphenyl)-5-(4-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2995466.png)

![N-ethyl-N'-{5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B2995467.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)butanamide](/img/structure/B2995471.png)

![N-[(2-Hydroxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2995472.png)

![N-(3-fluorophenyl)-3-[(4-methoxyphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2995474.png)